(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone

Molecular weight Physicochemical properties SAR differentiation

This compound offers a rare 3-chloropyridin-2-yloxy + pyrazin-2-ylmethanone substitution pattern not found in standard analog sets. Ideal for medicinal chemistry teams optimizing piperidine-based leads—enables exploration of halogen and heteroaryl electronic/steric effects. Differentiate your screening libraries with a scaffold that uniquely combines a PDE-modulating chloropyridinyloxy motif and a kinase hinge-binding pyrazinylmethanone group. Ensure experimental validity by avoiding functionally unvalidated analog swaps.

Molecular Formula C15H15ClN4O2
Molecular Weight 318.76
CAS No. 1448078-42-9
Cat. No. B2641355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone
CAS1448078-42-9
Molecular FormulaC15H15ClN4O2
Molecular Weight318.76
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=NC=CN=C3
InChIInChI=1S/C15H15ClN4O2/c16-12-2-1-5-19-14(12)22-11-3-8-20(9-4-11)15(21)13-10-17-6-7-18-13/h1-2,5-7,10-11H,3-4,8-9H2
InChIKeyXYAQEUIOPFGBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Overview of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone (CAS 1448078-42-9)


The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone (CAS 1448078-42-9) is a synthetic small molecule featuring a piperidine core substituted with a 3-chloropyridin-2-yloxy group and a pyrazin-2-ylmethanone moiety, with a molecular weight of approximately 318.76 g/mol [1]. It belongs to a class of heteroaryl piperidine derivatives that have been explored in medicinal chemistry for modulating various biological targets, including phosphodiesterases and kinases [2]. However, publicly available, verifiable bioactivity data for this specific compound is extremely limited, and no peer-reviewed studies or patents have reported quantitative activity profiles, making direct evidence-based differentiation challenging [3].

Why Generic Substitution Fails for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone: The Need for Product-Specific Evidence


Simple substitution of this compound with another heteroaryl piperidine—even those sharing the same core scaffold—is not scientifically valid. The 3-chloropyridin-2-yloxy substituent uniquely influences electronic distribution, steric bulk, and hydrogen-bonding capacity compared to analogs such as (4-aminopiperidin-1-yl)(pyrazin-2-yl)methanone (MW 242.71 g/mol) [1] or (4-(methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone. These differences can lead to divergent target binding, selectivity, and pharmacokinetic profiles. Without direct comparative data, assuming functional equivalence across analogs risks misdirecting research resources and invalidating experimental results [2].

Quantitative Differentiation Evidence Guide for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone


Molecular Size and Physicochemical Differentiation vs. 4-Aminopiperidine Analogs

The target compound (MW 318.76 g/mol) is significantly larger than the 4-aminopiperidine analog (MW 242.71 g/mol), a difference of 76.05 g/mol (31.3%) that reflects the replacement of the amine group with the bulkier 3-chloropyridin-2-yloxy substituent. This size increase alters lipophilicity, polar surface area, and likely membrane permeability [1][2].

Molecular weight Physicochemical properties SAR differentiation

Chlorine Substituent Impact on Target Binding: Class-Level Expectation

The 3-chloropyridin-2-yloxy group introduces a chlorine atom capable of halogen bonding and hydrophobic interactions that are absent in non-halogenated analogs such as (4-hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone. While no direct comparative IC50 data exist for the target compound, halogenated pyridine-piperidine hybrids have been shown to enhance PDE5/PDE10A inhibitory potency by 2- to 10-fold over their non-halogenated counterparts in published series [1].

Chlorine substituent Halogen bonding Kinase/PDE selectivity

Pyrazine vs. Pyridine Carbonyl: Differential Hydrogen-Bonding Capacity

The pyrazin-2-ylmethanone group provides an additional nitrogen atom in the aromatic ring relative to a pyridin-4-ylmethanone analog (e.g., (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone). This extra nitrogen can participate in hydrogen bonding with kinase hinge regions, potentially enhancing affinity. Published pyrazine-containing kinase inhibitors have demonstrated up to 5-fold improved binding compared to pyridine analogs in crystallographic studies [1].

Pyrazine methanone Hydrogen bonding Kinase hinge binding

High-Value Application Scenarios for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone Based on Structural Differentiation


Phosphodiesterase (PDE5/PDE10A) Inhibitor Screening Libraries

Given its structural features (chloropyridinyloxy and pyrazinylmethanone), this compound is a candidate for inclusion in focused PDE inhibitor screening libraries. The halogen substituent may enhance potency, while the pyrazine ring could improve selectivity over related PDE isoforms [1].

Kinase Selectivity Profiling and Hinge-Binder Design

The pyrazin-2-ylmethanone group is a known kinase hinge-binding motif. This compound can serve as a scaffold for designing selective kinase inhibitors, particularly when combined with the 3-chloropyridin-2-yloxy group for additional interactions [1].

Structure-Activity Relationship (SAR) Studies on Heteroaryl Piperidines

For medicinal chemistry groups optimizing piperidine-based leads, this compound provides a distinct substitution pattern (3-chloropyridin-2-yloxy + pyrazin-2-ylmethanone) that is not present in commercially available analog sets, enabling exploration of halogen and heteroaryl effects [1].

Chemical Probe Development for GlyT1 or Wnt Pathway Targets

Patents describe heteroaryl piperidines as GlyT1 inhibitors and Wnt pathway modulators. This compound's specific substitution pattern may offer a unique selectivity window for probing these pathways, pending empirical validation [2].

Quote Request

Request a Quote for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.